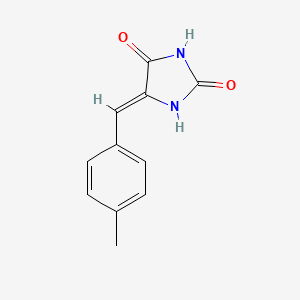

(Z)-5-(4-Methylbenzylidene)imidazolidine-2,4-dione

Beschreibung

Eigenschaften

IUPAC Name |

(5Z)-5-[(4-methylphenyl)methylidene]imidazolidine-2,4-dione | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C11H10N2O2/c1-7-2-4-8(5-3-7)6-9-10(14)13-11(15)12-9/h2-6H,1H3,(H2,12,13,14,15)/b9-6- | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

MDJFPRDVZHNPSA-TWGQIWQCSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=CC=C(C=C1)C=C2C(=O)NC(=O)N2 | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

CC1=CC=C(C=C1)/C=C\2/C(=O)NC(=O)N2 | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C11H10N2O2 | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

202.21 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

28744-88-9 | |

| Record name | NSC211487 | |

| Source | DTP/NCI | |

| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=211487 | |

| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |

| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |

The Versatile Scaffold: A Technical Guide to the Medicinal Chemistry Applications of 5-(4-methylbenzylidene)hydantoin Derivatives

Abstract

The hydantoin core, a five-membered heterocyclic scaffold, is a cornerstone in medicinal chemistry, giving rise to a multitude of clinically significant therapeutic agents.[1][2] Among its myriad derivatives, the 5-(4-methylbenzylidene)hydantoin substructure has emerged as a particularly fruitful pharmacophore, demonstrating a remarkable breadth of biological activities. This in-depth technical guide provides a comprehensive overview of the synthesis, mechanisms of action, and structure-activity relationships (SAR) of these derivatives across key therapeutic areas. Designed for researchers, medicinal chemists, and drug development professionals, this document synthesizes current knowledge to illuminate the therapeutic potential of this versatile chemical class and to guide future discovery efforts.

Introduction: The Hydantoin Moiety - A Privileged Structure in Drug Discovery

Hydantoin, or imidazolidine-2,4-dione, is a non-aromatic heterocycle featuring two nitrogen atoms in a five-membered ring.[2] Its structural rigidity, coupled with the presence of two hydrogen bond donors and two acceptors, makes it an ideal scaffold for designing molecules that can effectively interact with a wide array of biological targets.[1][3] This inherent versatility is evidenced by the diverse pharmacological profiles of hydantoin-containing drugs, which include the anticonvulsant phenytoin, the antiarrhythmic azimilide, and the nonsteroidal antiandrogen nilutamide.[4] The introduction of a benzylidene moiety at the 5-position, particularly with a 4-methyl substituent, has proven to be a critical modification, unlocking a spectrum of potent biological activities that are the focus of this guide.

Synthetic Pathways to 5-(4-methylbenzylidene)hydantoin Derivatives

The synthesis of 5-(4-methylbenzylidene)hydantoin and its derivatives is primarily achieved through the Knoevenagel condensation, a reliable and versatile method for forming carbon-carbon double bonds.[4][5] The causality behind this choice of reaction lies in the reactivity of the active methylene group at the C-5 position of the hydantoin ring, which readily condenses with aromatic aldehydes in the presence of a base.

General Synthetic Protocol: Knoevenagel Condensation

This protocol describes a robust method for the synthesis of 5-(4-methylbenzylidene)hydantoin, which can be adapted for a wide range of substituted benzaldehydes and hydantoins.

Step 1: Reactant Preparation. In a round-bottom flask, dissolve hydantoin (1 equivalent) and 4-methylbenzaldehyde (1 equivalent) in a suitable solvent such as glacial acetic acid or a mixture of ethanol and water.[4][6]

Step 2: Catalyst Addition. Add a catalytic amount of a base. Common choices include ammonium acetate, sodium acetate, or an amine like ethanolamine.[6][7] The base facilitates the deprotonation of the hydantoin C-5 methylene group, generating the nucleophilic enolate necessary for the condensation reaction.

Step 3: Reflux. Heat the reaction mixture to reflux for a period ranging from 5 to 16 hours.[6][7] The reaction progress can be monitored by thin-layer chromatography (TLC).

Step 4: Isolation and Purification. Upon completion, the reaction mixture is cooled, and the crude product often precipitates out of the solution. The solid is collected by filtration, washed with cold water or ethanol to remove impurities, and then recrystallized from a suitable solvent (e.g., ethanol) to yield the pure 5-(4-methylbenzylidene)hydantoin.[4][6]

Step 5: Characterization. The structure and purity of the final compound are confirmed using standard analytical techniques, including Nuclear Magnetic Resonance (NMR) spectroscopy (¹H and ¹³C), mass spectrometry (MS), and infrared (IR) spectroscopy.[6][7] The vinylogous proton of the benzylidene group typically appears as a singlet in the ¹H NMR spectrum around 6.3-6.5 ppm.[7]

Caption: General workflow for the synthesis of 5-(4-methylbenzylidene)hydantoin.

Therapeutic Applications and Mechanisms of Action

The 5-(4-methylbenzylidene)hydantoin scaffold has been extensively explored for its therapeutic potential, leading to the discovery of derivatives with potent anticonvulsant, anticancer, and antimicrobial activities.

Anticonvulsant Activity

Hydantoin derivatives are a well-established class of anticonvulsant drugs, with phenytoin being a prominent example.[8][9] These compounds are particularly effective against partial and tonic-clonic seizures.[8] The primary mechanism of action for many anticonvulsant hydantoins is the modulation of voltage-gated sodium channels in neurons.[8][10]

Mechanism of Action: 5-(4-methylbenzylidene)hydantoin derivatives are thought to exert their anticonvulsant effects by binding to the inactive state of voltage-gated sodium channels. This binding stabilizes the inactive conformation of the channel, prolonging the refractory period and thereby reducing the high-frequency repetitive firing of action potentials that is characteristic of seizures.[8][10] Structure-activity relationship studies have shown that substitution on the phenyl ring of the benzylidene moiety is a key determinant of anticonvulsant activity.[11] Alkyl substitutions, such as the 4-methyl group, have been found to be particularly favorable for activity in the maximal electroshock seizure (MES) assay, a standard preclinical model for identifying drugs effective against generalized tonic-clonic seizures.[11]

Caption: Mechanism of anticonvulsant action of 5-(4-methylbenzylidene)hydantoin derivatives.

Table 1: Anticonvulsant Activity of Selected Phenylmethylenehydantoins in the MES Test [11]

| Compound | Substitution on Phenyl Ring | ED₅₀ (mg/kg) |

| 1 | 4-Methyl | 39 ± 4 |

| 2 | 3,4-Dimethyl | 28 ± 2 |

| 3 | 4-Ethyl | 50 ± 5 |

| Phenytoin | (Reference Drug) | 30 ± 2 |

Data presented as the effective dose required to protect 50% of mice from seizures in the maximal electroshock (MES) test.

Anticancer Activity

The dysregulation of protein kinases, particularly receptor tyrosine kinases (RTKs), is a hallmark of many cancers, making them prime targets for therapeutic intervention.[7][12] The 5-benzylidenehydantoin scaffold has been identified as a versatile platform for the development of novel kinase inhibitors.[7][13]

Mechanism of Action: Derivatives of 5-(4-methylbenzylidene)hydantoin have shown inhibitory activity against several RTKs, including human epidermal growth factor receptor 2 (HER2), vascular endothelial growth factor receptor 2 (VEGFR-2), and platelet-derived growth factor receptors (PDGFRα and PDGFRβ).[7][14] These compounds are thought to act as ATP-competitive inhibitors, binding to the ATP-binding pocket in the kinase domain.[13][14] This binding prevents the phosphorylation of downstream substrates, thereby disrupting the signaling pathways that control cell growth, proliferation, and survival.[7][13] Molecular docking studies have suggested that the hydantoin ring can form crucial hydrogen bonds within the hinge region of the kinase active site, mimicking the adenine moiety of ATP.[13][14]

Caption: Mechanism of anticancer action via Receptor Tyrosine Kinase (RTK) inhibition.

Table 2: In Vitro Kinase Inhibitory Activity of 5-Benzylidene Hydantoin Derivatives [7]

| Compound | Substitution on Benzylidene Ring | Target Kinase | % Enzyme Activity at 10 µM |

| A | 4-Benzyloxy | HER2 | 34% |

| B | 4-(3-Fluorobenzyloxy) | HER2 | 57% |

| C | 4-((2,5-bis(trifluoromethyl)benzyl)oxy)-3-methoxy | HER2 | 49% |

| D | 3-((1-methyl-1H-pyrrol-2-yl)methyl)-4-((2-(trifluoromethyl)benzyl)oxy) | VEGFR-2 | 27% |

| D | 3-((1-methyl-1H-pyrrol-2-yl)methyl)-4-((2-(trifluoromethyl)benzyl)oxy) | PDGFRα | 32% |

| D | 3-((1-methyl-1H-pyrrol-2-yl)methyl)-4-((2-(trifluoromethyl)benzyl)oxy) | PDGFRβ | 25% |

Lower percentage of enzyme activity indicates higher inhibition.

Antimicrobial Activity

The emergence of multidrug-resistant pathogens necessitates the development of new antimicrobial agents with novel mechanisms of action. Hydantoin derivatives have shown promise in this area, exhibiting activity against a range of bacteria and fungi.[15][16]

Mechanism of Action: The precise antimicrobial mechanisms of 5-(4-methylbenzylidene)hydantoin derivatives are still under investigation and may vary depending on the specific derivative and the microbial species. However, some hydantoin-based compounds are known to act on bacterial membranes, disrupting their integrity and leading to cell death.[17] This mechanism is analogous to that of some natural host-defense peptides and has the advantage of being rapid and less prone to the development of resistance.[17] Other proposed mechanisms include the inhibition of essential microbial enzymes. For certain bacteria like Mycobacterium tuberculosis, chloro-substituted benzylidene hydantoins have shown notable inhibitory effects.[15]

Other Therapeutic Applications

The versatility of the 5-arylidenehydantoin scaffold extends beyond the applications detailed above. Derivatives have also been investigated for their potential as:

-

Sirtuin (SIRT) Inhibitors: For applications in cancer and neurodegenerative diseases.[18][19]

-

Serotonin Receptor Modulators: For the treatment of depression.[20]

-

Aldose Reductase Inhibitors: For managing diabetic complications.[21]

-

Glycogen Synthase Kinase-3β (GSK-3β) Inhibitors: For various neurological disorders.[22]

Structure-Activity Relationships (SAR) and Future Perspectives

The extensive research into 5-(4-methylbenzylidene)hydantoin and related derivatives has generated valuable structure-activity relationship (SAR) data that can guide the design of next-generation therapeutic agents.

-

For Anticonvulsant Activity: Lipophilicity and the nature of substituents on the benzylidene phenyl ring are critical. Small alkyl groups, such as methyl and ethyl, at the para-position generally enhance activity.[11]

-

For Anticancer (Kinase Inhibitor) Activity: The substitution pattern on the benzylidene ring plays a crucial role in determining potency and selectivity. Bulky benzyloxy groups have been shown to be important for HER2 inhibition.[7] Modifications at the N-1 and N-3 positions of the hydantoin ring can also be exploited to fine-tune activity and pharmacokinetic properties.[23]

-

General Considerations: The (Z)-isomer of the 5-benzylidene double bond is often found to be the more active configuration.[7] The planarity of the arylidenehydantoin system is also believed to be important for binding to many biological targets.

The 5-(4-methylbenzylidene)hydantoin core represents a privileged scaffold with demonstrated therapeutic potential across multiple disease areas. Future research should focus on leveraging the established SAR to design more potent and selective derivatives. The exploration of novel substitutions on both the hydantoin and benzylidene rings, coupled with advanced computational modeling and biological screening, will undoubtedly lead to the discovery of new clinical candidates.

References

-

Wong, C. H., et al. (2025). Design, Synthesis, Bioevaluation, and Bioinformatics Study of 5-Benzylidene Hydantoin Derivatives as Novel Tyrosine Kinase Inhibitors. ChemistryOpen, 00, e202500158. [Link]

-

Abida, et al. (2020). Study of Some Hyndantion Derivatives as Anticonvulsant Agents. Progress in Chemical and Biochemical Research, 3(2), 93-104. [Link]

-

Perera, A. S., et al. (2020). Synthesis of new 5-benzylidene-hydantoin esters. Journal of Chemical Research, 44(1-2), 1-8. [Link]

-

Asif, M., et al. (2020). Study of Some Hyndantion Derivatives as Anticonvulsant Agents. Progress in Chemical and Biochemical Research, 3(2), 93-104. [Link]

-

Stachel, S. J., et al. (2019). Novel multitarget 5-arylidenehydantoins with arylpiperazinealkyl fragment: Pharmacological evaluation and investigation of cytotoxicity and metabolic stability. European Journal of Medicinal Chemistry, 178, 514-526. [Link]

-

Andrzejewska, M., et al. (2002). Antimicrobial activity of 5-arylidene aromatic derivatives of hydantoin. Part 2. Il Farmaco, 57(1), 39-44. [Link]

-

Pawar, S. S., & Bhosale, S. H. (2024). Study on the Synthesis, Characterization and Antimicrobial Activities of 5-Substituted Hydantoins. International Journal of Research and Engineering, 11(1), 206-210. [Link]

-

Thenmozhiyal, J. C., et al. (2004). Anticonvulsant activity of phenylmethylenehydantoins: a structure-activity relationship study. Journal of Medicinal Chemistry, 47(7), 1547-1556. [Link]

-

Bayomi, S. M., et al. (1987). Biopharmaceutical studies on hydantoin derivatives. V. Pharmacokinetics and pharmacodynamics of 5,5-diphenylhydantoin and 1-benzenesulfonyl-5,5-diphenylhydantoin. Journal of Pharmaceutical Sciences, 76(4), 320-324. [Link]

-

ResearchGate. (n.d.). The reported tyrosine kinase inhibitors and designed novel 5-benzylidene hydantoin derivatives. [Link]

-

Szymańska, E., et al. (2021). Design, Synthesis, and In Vitro Antiproliferative Activity of Hydantoin and Purine Derivatives with the 4-Acetylphenylpiperazinylalkyl Moiety. Molecules, 26(11), 3343. [Link]

-

Verma, S. K., et al. (2023). A Review on the Some Biological Activities of the Hydantoin Derivatives. World Journal of Pharmaceutical Research, 12(1), 243-266. [Link]

-

Semantic Scholar. (n.d.). (Z)-5-(4-hydroxybenzylidene)-hydantoin, (R)-5-(4-hydroxybenzyl)hydantoin, and (Z)-5-((6- bromo-1H-indol-3-yl)methylene)-hydantoin. [Link]-hydantoin%2C-(R)-5-(4-and/11d82136e0d00f3c5f5f6b28a2a865f1e149f1a2)

-

Rump, S., et al. (1974). [Development of new antiepileptics. II. Anticonvulsant effect of hydantoin derivatives]. Acta Physiologica Polonica, 25(4), 355-361. [Link]

-

ResearchGate. (2024). Investigation of Hydantoin-Based Drugs Used in the Treatment of Epilepsy Using Quantum Chemical Calculations, Molecular Docking, Molecular Dynamics, ADMET, In Vitro, and Spectroscopic Methods. [Link]

-

Naufal, M. R. M., et al. (2024). Benzalhydantoin Derivative-Based Inhibitors of Eight Receptor Tyrosine Kinases: Synthesis, in vitro, and in silico Study. Sains Malaysiana, 53(1), 1-14. [Link]

-

Wong, C. H., et al. (2022). Design, Synthesis, Bioevaluation, and Bioinformatics Study of 5-Benzylidene Hydantoin Derivatives as Novel Tyrosine Kinase Inhibitors. ChemistryOpen, 11(3), e202100268. [Link]

-

Kumar, A., et al. (2023). Recent Development in Hydantoins, Thiohydantoins, and Selenohydantoins as Anticancer Agents: Structure-activity Relationship and Design Strategies. Current Medicinal Chemistry, 30(1), 1-25. [Link]

-

Maccari, R., et al. (2005). Structure-activity relationships and molecular modelling of 5-arylidene-2,4-thiazolidinediones active as aldose reductase inhibitors. Bioorganic & Medicinal Chemistry, 13(8), 2809-2823. [Link]

-

Kania, M., & Read, R. W. (2018). Synthesis of 5-(4'-Chlorobenzylidene) hydantoin and N-3 Substituted 5-(4'-Chlorobenzylidene) hydantoin. Research Journal of Chemistry and Environment, 22(8), 1-6. [Link]

-

El-Adl, K., et al. (2021). Structure-Activity Relationship Study and Design Strategies of Hydantoin, Thiazolidinedione, and Rhodanine-Based Kinase Inhibitors: A Two-Decade Review. Journal of Medicinal Chemistry, 64(15), 10849-10885. [Link]

-

Wang, Y., et al. (2018). Structure-Activity Relationship Studies of Hydantoin-Cored Ligands for Smoothened Receptor. Molecules, 23(11), 2859. [Link]

-

Li, J., et al. (2016). Facile Synthesis of 5-Arylidene Thiohydantoin by Sequential Sulfonylation/Desulfination Reaction. Molecules, 21(11), 1469. [Link]

-

Hakobyan, A., et al. (2024). Synthesis and neurotropic activity of new derivatives of some amino acid hydantoins and their lithium salts. Bioactive Compounds in Health and Disease, 7(6), 1-15. [Link]

-

Lee, J., & Lim, D. (2019). Recent applications of hydantoin and thiohydantoin in medicinal chemistry. European Journal of Medicinal Chemistry, 164, 569-583. [Link]

-

ResearchGate. (2019). Recent applications of hydantoin and thiohydantoin in medicinal chemistry. [Link]

-

Kornet, M. J. (1987). Anticonvulsant activity of reaction products of 5,5-diphenylhydantoin with substituted methylene bromides. Journal of Medicinal Chemistry, 30(10), 1904-1907. [Link]

-

Carmi, C., et al. (2006). 5-benzylidene-hydantoins as new EGFR inhibitors with antiproliferative activity. Bioorganic & Medicinal Chemistry Letters, 16(9), 2375-2379. [Link]

-

Feng, X., et al. (2017). Membrane-Active Hydantoin Derivatives as Antibiotic Agents. Journal of Medicinal Chemistry, 60(20), 8492-8503. [Link]

-

Wankhede, S. B., et al. (2024). Synthesis and Evaluation of 5-(Heteroarylmethylene)hydantoins as Glycogen Synthase Kinase-3β Inhibitors. Molecules, 29(9), 2056. [Link]

-

Nurisso, A., et al. (2016). 5-Benzylidene-hydantoin Is a New Scaffold for SIRT Inhibition: From Virtual Screening to Activity Assays. European Journal of Pharmaceutical Sciences, 84, 119-126. [Link]

-

Al-Suwaidan, I. A., et al. (2018). Synthesis, potential antitumor activity, cell cycle analysis, and multitarget mechanisms of novel hydrazones incorporating a 4-methylsulfonylbenzene scaffold: a molecular docking study. Journal of Enzyme Inhibition and Medicinal Chemistry, 33(1), 1149-1162. [Link]

Sources

- 1. Recent applications of hydantoin and thiohydantoin in medicinal chemistry - PubMed [pubmed.ncbi.nlm.nih.gov]

- 2. researchgate.net [researchgate.net]

- 3. Recent Development in Hydantoins, Thiohydantoins, and Selenohydantoins as Anticancer Agents: Structure-activity Relationship and Design Strategies - PubMed [pubmed.ncbi.nlm.nih.gov]

- 4. pdfs.semanticscholar.org [pdfs.semanticscholar.org]

- 5. pdf.benchchem.com [pdf.benchchem.com]

- 6. researchgate.net [researchgate.net]

- 7. d-nb.info [d-nb.info]

- 8. pcbiochemres.com [pcbiochemres.com]

- 9. pcbiochemres.com [pcbiochemres.com]

- 10. pdf.benchchem.com [pdf.benchchem.com]

- 11. Anticonvulsant activity of phenylmethylenehydantoins: a structure-activity relationship study - PubMed [pubmed.ncbi.nlm.nih.gov]

- 12. researchgate.net [researchgate.net]

- 13. Design, Synthesis, Bioevaluation, and Bioinformatics Study of 5‐Benzylidene Hydantoin Derivatives as Novel Tyrosine Kinase Inhibitors - PMC [pmc.ncbi.nlm.nih.gov]

- 14. ukm.my [ukm.my]

- 15. Antimicrobial activity of 5-arylidene aromatic derivatives of hydantoin. Part 2 - PubMed [pubmed.ncbi.nlm.nih.gov]

- 16. ijres.org [ijres.org]

- 17. Membrane-Active Hydantoin Derivatives as Antibiotic Agents - PubMed [pubmed.ncbi.nlm.nih.gov]

- 18. Recent applications of hydantoin in medicinal chemistry_Chemicalbook [chemicalbook.com]

- 19. 5-Benzylidene-hydantoin is a new scaffold for SIRT inhibition: From virtual screening to activity assays - PubMed [pubmed.ncbi.nlm.nih.gov]

- 20. Novel multitarget 5-arylidenehydantoins with arylpiperazinealkyl fragment: Pharmacological evaluation and investigation of cytotoxicity and metabolic stability - PubMed [pubmed.ncbi.nlm.nih.gov]

- 21. Structure-activity relationships and molecular modelling of 5-arylidene-2,4-thiazolidinediones active as aldose reductase inhibitors - PubMed [pubmed.ncbi.nlm.nih.gov]

- 22. Synthesis and Evaluation of 5-(Heteroarylmethylene)hydantoins as Glycogen Synthase Kinase-3β Inhibitors - PMC [pmc.ncbi.nlm.nih.gov]

- 23. 5-benzylidene-hydantoins as new EGFR inhibitors with antiproliferative activity - PubMed [pubmed.ncbi.nlm.nih.gov]

Introduction: The Hydantoin Scaffold and the Significance of the para-Methyl Substituent

An In-Depth Technical Guide to the Structure-Activity Relationship (SAR) of para-Methyl Substituted Benzylidene Hydantoins

The hydantoin ring, a five-membered heterocyclic structure, is recognized as a "privileged scaffold" in medicinal chemistry. Its derivatives are the core of numerous pharmaceuticals with a wide spectrum of biological activities, including anticonvulsant, anticancer, and anti-inflammatory effects.[1][2][3] Among these derivatives, 5-benzylidene hydantoins have garnered significant attention as a promising class of therapeutic agents.[1][4] The biological activity of these compounds is profoundly influenced by the nature and position of substituents on the benzylidene ring.

This technical guide provides a detailed exploration of the structure-activity relationship (SAR) of a specific, recurrently potent subclass: para-methyl substituted benzylidene hydantoins. We will dissect the synthetic pathways, analyze the impact of the para-methyl group on biological activity—particularly anticonvulsant and anticancer properties—and provide the experimental context necessary for researchers and drug development professionals in the field.

Synthesis: The Knoevenagel Condensation Pathway

The primary and most efficient method for synthesizing 5-benzylidene hydantoins is the Knoevenagel condensation.[1][5] This reaction involves the condensation of hydantoin with a substituted benzaldehyde, in this case, p-tolualdehyde (4-methylbenzaldehyde), typically under basic or acidic conditions.[1][6] The choice of catalyst and solvent system can be optimized to achieve high yields.[7]

Caption: General reaction scheme for Knoevenagel condensation.

Experimental Protocol: Synthesis of 5-(4-Methylbenzylidene)hydantoin

This protocol outlines a general procedure for the synthesis via Knoevenagel condensation.[1][7]

-

Reactant Mixture: In a round-bottom flask equipped with a reflux condenser, dissolve hydantoin (1.0 equivalent) and 4-methylbenzaldehyde (1.0-1.2 equivalents) in a suitable solvent such as glacial acetic acid or a mixture of water and ethanol.[1][7]

-

Catalyst Addition: Add the chosen catalyst. For basic catalysis, a mixture of glycine and sodium carbonate in water is effective.[1][7] For acidic catalysis, glacial acetic acid can serve as both the solvent and catalyst.[1]

-

Reaction: Heat the mixture to reflux (typically 80-100°C) for 1 to 4 hours, monitoring the reaction progress using Thin Layer Chromatography (TLC).[7]

-

Isolation: Upon completion, cool the reaction mixture to room temperature. The product often precipitates out of the solution.

-

Purification: Collect the precipitate by vacuum filtration. Wash the solid with cold water and then a small amount of cold ethanol to remove unreacted starting materials.

-

Drying and Characterization: Dry the purified product, 5-(4-methylbenzylidene)hydantoin, under vacuum. Characterize the compound using techniques such as NMR spectroscopy and mass spectrometry to confirm its structure and purity.[6]

Core SAR Principles and the Role of the para-Methyl Group

The biological activity of benzylidene hydantoins is governed by several structural features. Understanding these general principles provides the necessary context to appreciate the specific contribution of the para-methyl substituent.

Caption: Key pharmacophoric features of benzylidene hydantoins.

General Observations

-

Aromatic Substitution at C5: A phenyl or other aromatic group at the 5-position is generally considered essential for significant anticonvulsant and anticancer activity.[8][9]

-

Substitution Pattern on the Benzylidene Ring: The position and electronic nature of substituents on the benzylidene ring are critical. For many biological targets, including kinases, para-substitution is often preferred over ortho or meta substitution, as ortho groups can introduce steric hindrance.[10][11]

-

Lipophilicity (Log P): The overall lipophilicity of the molecule is a key determinant of its activity, particularly for anticonvulsant agents where penetration of the blood-brain barrier is required.[12][13]

Specific Impact of the para-Methyl Group

The introduction of a methyl group at the para position of the benzylidene ring imparts specific, often favorable, characteristics to the molecule.

-

Electronic Effect: The methyl group is a weak electron-donating group (+I effect). This can influence the electron density of the aromatic ring and the exocyclic double bond, potentially affecting interactions with biological targets.

-

Lipophilic Contribution: The methyl group increases the molecule's lipophilicity (Log P). This enhancement is crucial for activities requiring membrane permeability, such as anticonvulsant action.[12][13]

-

Steric Profile: Being relatively small, the para-methyl group adds minimal steric bulk, avoiding the potential negative steric clashes that larger groups or ortho-substituents might cause within a receptor's binding pocket.[10][11]

Biological Activity Profile: Anticonvulsant and Anticancer Effects

Anticonvulsant Activity

Studies have consistently shown that benzylidene hydantoins with small alkyl groups on the phenyl ring exhibit potent anticonvulsant activity.[12][13][14] The para-methyl substituted derivatives are among the most active compounds in this class.

A comprehensive study evaluating a series of phenylmethylenehydantoins (PMHs) in the maximal electroshock seizure (MES) assay found that alkyl-substituted compounds were the best performers.[12][14] Specifically, compounds with methyl or ethyl groups at the para position were identified as highly active candidates, with efficacy comparable to the established drug Phenytoin.[12][14] The SAR model developed in this study identified Log P as a critical parameter for anticonvulsant activity, underscoring the beneficial role of the lipophilic methyl group.[12][13] In contrast, the substitution of polar groups like -NO₂, -CN, or -OH was found to diminish or abolish activity.[12][14]

Table 1: Comparative Anticonvulsant Activity of Substituted Benzylidene Hydantoins

| Compound | Substituent on Benzylidene Ring | Activity (ED₅₀ in MES Assay, mg/kg) | Reference |

|---|---|---|---|

| 12 | 4-Ethyl | 39 +/- 4 | [12][14] |

| 14 | 3,4-Dimethyl | 28 +/- 2 | [12][14] |

| Phenytoin | (Reference Drug) | 30 +/- 2 | [12][14] |

| Unsubstituted | None | Less Active | [12] |

| Polar Subs. | -NO₂, -CN, -OH | Inactive or Less Active |[12][14] |

Anticancer Activity

The benzylidene hydantoin scaffold has been investigated as a source of kinase inhibitors, particularly targeting the Epidermal Growth Factor Receptor (EGFR).[15][16] The SAR for kinase inhibition often indicates that extending the hydrophobicity at the para position is a favorable strategy.[10][11]

While many studies focus on larger or more complex para substituents to maximize interactions in the ATP-binding pocket, the foundational principle of utilizing this position is key. Research has shown that compounds synthesized from para-substituted benzaldehydes, including 4-methylbenzaldehyde, generally exhibit better activity than other substitution patterns.[5][6] For instance, 5-benzylidene hydantoins have been identified as a new class of EGFR inhibitors, and their antiproliferative activity is highly dependent on the substitution pattern.[15][16] The para-methyl group serves as an excellent starting point for exploring this hydrophobic pocket, providing a balance of increased lipophilicity without excessive steric hindrance.

Protocols for Biological Evaluation

Maximal Electroshock Seizure (MES) Assay for Anticonvulsant Activity

This is the most common primary screening test for anticonvulsant drugs effective against generalized tonic-clonic seizures.[12][14]

Caption: Workflow for the Maximal Electroshock Seizure (MES) assay.

-

Animal Model: Male mice are typically used.

-

Compound Administration: The test compound, suspended in a vehicle like 0.5% methylcellulose, is administered intraperitoneally (i.p.).

-

Time to Peak Effect: The test is performed at the previously determined time of peak effect of the compound (e.g., 30 or 60 minutes post-administration).

-

Electrical Stimulation: A convulsive stimulus (e.g., 50 mA, 60 Hz for 0.2 seconds) is delivered through corneal electrodes.

-

Observation: The animals are observed for the presence or absence of the tonic hindlimb extension phase of the seizure.

-

Endpoint: The absence of tonic hindlimb extension is defined as protection. The dose of the compound required to protect 50% of the animals (ED₅₀) is then calculated.[12][14]

Conclusion and Future Directions

The para-methyl substituent on the benzylidene hydantoin scaffold is a critical determinant of biological activity. Its contribution to increased lipophilicity and its favorable steric and electronic profile lead to potent anticonvulsant properties, often comparable to established drugs. In the context of anticancer drug design, it serves as a valuable hydrophobic element for probing the para-position of kinase ATP-binding sites.

Future research should focus on:

-

Bioisosteric Replacement: Exploring replacements for the methyl group (e.g., -Cl, -CF₃) to fine-tune electronic properties while maintaining or enhancing lipophilicity and observing the impact on selectivity and potency.

-

N1 and N3 Substitution: Systematically modifying the N1 and N3 positions of the hydantoin core while retaining the optimal 5-(4-methylbenzylidene) moiety to explore new interaction points and improve pharmacokinetic properties.

-

Mechanism of Action Studies: For promising anticancer compounds, elucidating the specific kinase targets and signaling pathways affected by these molecules to rationalize the observed SAR.

This focused approach, grounded in the principles outlined in this guide, will enable the continued development of the versatile benzylidene hydantoin scaffold into novel and effective therapeutic agents.

References

- Benchchem. The Structure-Activity Relationship of Benzylidene Hydantoins: A Comprehensive Technical Guide.

- ACS Omega. Structure–Activity Relationship Study and Design Strategies of Hydantoin, Thiazolidinedione, and Rhodanine-Based Kinase Inhibitors: A Two-Decade Review.

- Semantic Scholar. Synthesis of new 5-benzylidene-hydantoin esters.

- PubMed.

- PubMed.

- PMC. Structure‐Activity Relationship Studies of Hydantoin‐Cored Ligands for Smoothened Receptor.

- Pharmacy 180. SAR of Hydantoins - Anticonvulsants.

- CUTM Courseware. SAR of Hydantoins.

- PrepChem.com. Synthesis of 5-(p-Methylbenzylidene)-hydantoin.

- PMC. Design, Synthesis, Bioevaluation, and Bioinformatics Study of 5‐Benzylidene Hydantoin Derivatives as Novel Tyrosine Kinase Inhibitors.

- Google Patents.

- Slideshare. SAR of Anticonvulsant Drugs.

- PubMed. 5-Benzylidene-hydantoins: synthesis and antiproliferative activity on A549 lung cancer cell line.

- ResearchGate. Synthesis of new 5-benzylidene-hydantoin esters.

- PubMed. Dual mechanisms of action of the 5-benzylidene-hydantoin UPR1024 on lung cancer cell lines.

- Research Square.

- ResearchGate. Structure–Activity Relationship Study and Design Strategies of Hydantoin, Thiazolidinedione, and Rhodanine-Based Kinase Inhibitors: A Two-Decade Review.

- PubMed.

- PubMed.

- ScholarBank@NUS.

- ResearchGate.

- ResearchGate.

Sources

- 1. pdf.benchchem.com [pdf.benchchem.com]

- 2. jddtonline.info [jddtonline.info]

- 3. researchgate.net [researchgate.net]

- 4. Design, Synthesis, Bioevaluation, and Bioinformatics Study of 5‐Benzylidene Hydantoin Derivatives as Novel Tyrosine Kinase Inhibitors - PMC [pmc.ncbi.nlm.nih.gov]

- 5. researchgate.net [researchgate.net]

- 6. pdfs.semanticscholar.org [pdfs.semanticscholar.org]

- 7. US4672127A - Process for production of hydantoin derivatives - Google Patents [patents.google.com]

- 8. pharmacy180.com [pharmacy180.com]

- 9. courseware.cutm.ac.in [courseware.cutm.ac.in]

- 10. pubs.acs.org [pubs.acs.org]

- 11. researchgate.net [researchgate.net]

- 12. Anticonvulsant activity of phenylmethylenehydantoins: a structure-activity relationship study - PubMed [pubmed.ncbi.nlm.nih.gov]

- 13. DSpace [scholarbank.nus.edu.sg]

- 14. researchgate.net [researchgate.net]

- 15. 5-Benzylidene-hydantoins: synthesis and antiproliferative activity on A549 lung cancer cell line - PubMed [pubmed.ncbi.nlm.nih.gov]

- 16. 5-benzylidene-hydantoins as new EGFR inhibitors with antiproliferative activity - PubMed [pubmed.ncbi.nlm.nih.gov]

Technical Guide: (Z)-5-(4-Methylbenzylidene)imidazolidine-2,4-dione Bioactivity Profile

Executive Summary

Compound Identity: (Z)-5-(4-Methylbenzylidene)imidazolidine-2,4-dione CAS Registry Number: 5349-25-7 (Generic for 5-(4-methylbenzylidene)hydantoin) Drug Class: Benzylidene Hydantoin Derivative Primary Utility: Pharmacophore probe in Structure-Activity Relationship (SAR) studies; Antimicrobial agent; Tyrosinase inhibitor analog.

This technical guide provides a rigorous analysis of (Z)-5-(4-Methylbenzylidene)imidazolidine-2,4-dione , a small molecule scaffold critical in medicinal chemistry. Unlike rigid drug monographs, this review treats the compound as a lipophilic chemical probe , essential for mapping the hydrophobic pockets of target enzymes such as Tyrosinase and EGFR (Epidermal Growth Factor Receptor).

The guide details the Knoevenagel condensation synthesis, dissects the compound's role in defining the "activity cliffs" of tyrosinase inhibitors, and evaluates its potential as a membrane-active antimicrobial agent.

Chemical Identity & Structural Logic[1]

The compound consists of a hydantoin (imidazolidine-2,4-dione) core linked to a 4-methylphenyl ring via an exocyclic double bond. The (Z)-configuration is thermodynamically preferred and biologically relevant, stabilizing the molecule in a planar conformation that mimics the transition states of peptide substrates.

Structural Features & Pharmacophoric Significance

| Feature | Chemical Function | Biological Implication |

| Hydantoin Core | H-bond donor/acceptor (Imide) | Mimics the peptide bond; binds to backbone residues in target proteins.[1] |

| Exocyclic Double Bond | Rigid linker | Locks the phenyl ring in a specific orientation relative to the core; restricts conformational entropy. |

| 4-Methyl Group | Lipophilic probe (+π effect) | Probes hydrophobic pockets (e.g., Valine/Leucine rich regions); lacks H-bond donor capability, serving as a negative control for 4-OH analogs. |

Synthesis Protocol: The Knoevenagel Condensation[3][4][5][6][7][8][9]

The synthesis of (Z)-5-(4-Methylbenzylidene)imidazolidine-2,4-dione is a classic example of the Knoevenagel condensation. This protocol is designed for high stereoselectivity toward the (Z)-isomer.

Reagents & Materials[1][6][10][11][12]

-

Substrate: Hydantoin (Imidazolidine-2,4-dione) [1.0 eq]

-

Electrophile: 4-Methylbenzaldehyde [1.0 eq]

-

Catalyst: Piperidine (or Ethanolamine) [0.1 eq]

-

Solvent: Ethanol or Glacial Acetic Acid (for acid-catalyzed variants)

-

Buffer: Sodium Acetate (if using acetic acid)[2]

Step-by-Step Methodology

-

Preparation: Charge a round-bottom flask with Hydantoin (10 mmol) and 4-Methylbenzaldehyde (10 mmol).

-

Solvation: Add 20 mL of Ethanol (or Acetic Acid/NaOAc for acidic conditions).

-

Catalysis: Add Piperidine (1 mmol) dropwise.

-

Reflux: Heat the mixture to reflux (approx. 80°C) for 4–6 hours. Monitor via TLC (Mobile phase: Chloroform/Methanol 9:1).

-

Precipitation: Cool the reaction mixture to room temperature. Pour into crushed ice/water if precipitation does not occur spontaneously.

-

Purification: Filter the yellow solid. Recrystallize from hot ethanol to yield the pure (Z)-isomer.

-

Validation:

-

Melting Point: Expect ~240–242°C.

-

1H NMR: Look for the vinylic proton singlet (–CH=) around

6.4–6.6 ppm (distinctive for Z-isomer).

-

Synthesis Workflow Diagram

Caption: Step-by-step Knoevenagel condensation workflow for synthesizing the (Z)-isomer target.

Bioactivity Profile & Mechanism of Action[13]

A. Tyrosinase Inhibition (SAR Context)

In the context of skin whitening and melanoma treatment, benzylidene hydantoins are studied as inhibitors of Tyrosinase , the rate-limiting enzyme in melanin synthesis.[3][4][5]

-

Mechanism: The hydantoin core binds to the enzyme's active site, potentially chelating the binuclear Copper ions.

-

The Role of 4-Methyl:

-

Unlike the 4-Hydroxy analog (which mimics Tyrosine and acts as a potent competitive inhibitor), the 4-Methyl derivative acts as a hydrophobic anchor .

-

Data Insight: It typically shows lower inhibitory activity (IC50 > 100 µM) compared to 4-OH analogs (IC50 ~ 20 µM).

-

Significance: This reduced activity confirms that a hydrogen bond donor (phenol) is critical for high-affinity binding to the copper active site. The 4-methyl derivative validates the specific requirement for polar interactions at the para-position.

-

B. Antimicrobial Activity (Efflux Pump & Membrane Interaction)

Research indicates that lipophilic hydantoin derivatives possess antimicrobial properties, particularly against Gram-positive bacteria and Mycobacterium tuberculosis.

-

Target: Bacterial cell membrane integrity and efflux pumps (e.g., NorA in S. aureus).

-

Mechanism: The lipophilic 4-methylbenzylidene tail facilitates penetration through the bacterial lipid bilayer. Once inside, the hydantoin core can disrupt metabolic processes or efflux pump function.

-

Comparative Potency:

-

4-Methyl: Moderate activity (MIC ~ 32–64 µg/mL).

-

Halogenated (2-Cl, 2,4-diCl): Higher activity due to increased lipophilicity and specific halogen bonding.

-

C. Anticancer Potential (EGFR Kinase Inhibition)

Benzylidene hydantoins have been identified as scaffolds that fit into the ATP-binding pocket of EGFR (Epidermal Growth Factor Receptor).[6]

-

Binding Mode: The planar benzylidene system mimics the adenine ring of ATP.

-

Significance: The 4-methyl group occupies the hydrophobic pocket usually reserved for the ribose or phosphate tail, preventing ATP binding and inhibiting autophosphorylation.

Quantitative Data Summary

The following table summarizes the bioactivity of the 4-methyl derivative relative to key analogs, highlighting its role as a SAR probe.

| Target / Assay | Compound Variant | Activity Metric | Interpretation | Ref |

| Mushroom Tyrosinase | 4-Methyl (Target) | IC50 > 200 µM | Weak inhibitor; lacks H-bond donor. | [1] |

| Mushroom Tyrosinase | 4-Hydroxy (Analog) | IC50: 27.4 µM | Potent inhibitor; H-bonds with active site. | [1] |

| Mushroom Tyrosinase | Kojic Acid (Std) | IC50: 19.7 µM | Standard reference. | [1] |

| M. tuberculosis | 4-Methyl (Target) | MIC: 64 µg/mL | Moderate antimycobacterial activity. | [2] |

| EGFR Kinase | 5-Benzylidene Core | % Inhibition: >50% | Scaffold effectively blocks ATP pocket. | [3] |

Mechanistic Visualization

The diagram below illustrates the divergent pathways of the 4-Methyl derivative versus the 4-Hydroxy analog within the Tyrosinase active site, explaining the difference in bioactivity.

Caption: Mechanistic divergence: 4-OH analog actively chelates Copper, while 4-Methyl relies on weaker hydrophobic interactions.

References

-

Analogs of 5-(substituted benzylidene)hydantoin as inhibitors of tyrosinase and melanin formation. Source: PubMed (NIH) URL:[Link]

-

Antimicrobial activity of 5-arylidene aromatic derivatives of hydantoin. Source: PubMed (NIH) URL:[Link]

-

5-benzylidene-hydantoins as new EGFR inhibitors with antiproliferative activity. Source: PubMed (NIH) URL:[Link]

-

Synthesis and Antimicrobial Activities of 5-Arylidene-thiazolidine-2,4-dione Derivatives. (Comparative Scaffold Analysis) Source: Hindawi / The Scientific World Journal URL:[Link]

Sources

- 1. Membrane-Active Hydantoin Derivatives as Antibiotic Agents - PubMed [pubmed.ncbi.nlm.nih.gov]

- 2. jmaterenvironsci.com [jmaterenvironsci.com]

- 3. Benzylidene-linked thiohydantoin derivatives as inhibitors of tyrosinase and melanogenesis: importance of the β-phenyl-α,β-unsaturated carbonyl functionality - MedChemComm (RSC Publishing) [pubs.rsc.org]

- 4. Analogs of 5-(substituted benzylidene)hydantoin as inhibitors of tyrosinase and melanin formation - PubMed [pubmed.ncbi.nlm.nih.gov]

- 5. researchgate.net [researchgate.net]

- 6. Dual mechanisms of action of the 5-benzylidene-hydantoin UPR1024 on lung cancer cell lines - PubMed [pubmed.ncbi.nlm.nih.gov]

History and Discovery of Benzylidene Hydantoin Analogs in Drug Design

Topic: Content Type: In-Depth Technical Guide Audience: Researchers, Scientists, and Drug Development Professionals

Executive Summary

The hydantoin scaffold (imidazolidine-2,4-dione) has remained a cornerstone of medicinal chemistry since its discovery in the mid-19th century. Among its diverse derivatives, 5-benzylidene hydantoins represent a privileged subclass, distinguished by an exocyclic double bond at the C5 position that confers unique electronic properties and rigid stereochemistry. This guide provides a technical deep-dive into the evolution of these analogs, moving from their initial synthesis via the Knoevenagel condensation to their modern application as dual-mechanism anticancer agents (EGFR/SIRT inhibition) and anticonvulsants.

Historical Evolution: From Baeyer to Bioactive Scaffolds

The history of benzylidene hydantoins is inextricably linked to the broader discovery of the hydantoin core, yet it possesses a distinct synthetic lineage driven by the need for functionalized heterocycles.

| Era | Key Milestone | Significance |

| 1861 | Discovery of Hydantoin | Adolf von Baeyer isolates hydantoin by reducing allantoin with hydroiodic acid. This established the core imidazolidine-2,4-dione structure. |

| 1911 | First Benzylidene Synthesis | Wheeler and Hoffmann publish the seminal protocol for condensing hydantoin with benzaldehyde using acetic acid and sodium acetate, establishing the Knoevenagel route as the industry standard. |

| 1930s | Bucherer-Bergs Reaction | While primarily for 5,5-disubstituted hydantoins, this era solidified the hydantoin ring as a tractable scaffold for anticonvulsant research (leading to Phenytoin). |

| 2000s | Kinase Inhibition Era | Discovery of UPR1024 and related analogs reveals that the 5-benzylidene moiety allows for ATP-competitive inhibition of EGFR, marking a shift from anticonvulsant to anticancer applications. |

Synthetic Methodologies

The synthesis of 5-benzylidene hydantoins relies almost exclusively on the Knoevenagel condensation between the C5-active methylene of the hydantoin ring and an aromatic aldehyde.[1]

The Classical Knoevenagel Condensation

The traditional method, adapted from Wheeler and Hoffmann, utilizes a weak base to deprotonate the C5 position.

Reaction Scheme:

Experimental Protocol: Classical Synthesis

-

Reagents: Hydantoin (10 mmol), Substituted Benzaldehyde (10 mmol), Sodium Acetate (Fused, 30 mmol), Glacial Acetic Acid (20 mL), Acetic Anhydride (2 mL).

-

Procedure:

-

Combine reagents in a round-bottom flask equipped with a reflux condenser.

-

Reflux the mixture at 120–130°C for 2–4 hours. Monitor via TLC (Ethyl Acetate:Hexane 3:7).

-

Cool the mixture to room temperature. Pour into ice-cold water (100 mL) with stirring.

-

The precipitate (crude product) is filtered, washed with water to remove acid traces, and recrystallized from ethanol or acetic acid.

-

-

Yield: Typically 60–85%.[2]

Modern Green Chemistry Approaches

To address the harsh conditions of the classical route, modern protocols employ microwave irradiation and eco-friendly solvents.

| Method | Catalyst/Solvent | Conditions | Yield | Advantage |

| Microwave | Ethanolamine / Water | 140°C, 5-10 min | 85-95% | Rapid, solvent-free options, high atom economy. |

| Ionic Liquid | [bmim]OH | 80°C, 30 min | >90% | Catalyst recyclability, mild conditions. |

| PEG-Mediated | NaOH / PEG-200 | 100°C, 1-2 h | 80-90% | Biodegradable solvent, easy workup. |

Mechanistic Visualization

The following diagram illustrates the stepwise mechanism of the base-catalyzed Knoevenagel condensation, highlighting the critical enolate formation.

Caption: Mechanism of base-catalyzed Knoevenagel condensation forming the 5-benzylidene hydantoin scaffold.[1]

Pharmacological Applications & Mechanism of Action[3]

While historically explored as anticonvulsants (analogous to Phenytoin), the most significant recent advancements involve anticancer activity .

Anticancer: The "Combi-Molecule" Concept

Benzylidene hydantoins, particularly UPR1024 , have emerged as dual-action agents. They do not merely inhibit kinases but also trigger DNA damage pathways.

-

Target 1: EGFR Inhibition. The hydantoin ring mimics the adenine ring of ATP, allowing the molecule to dock into the ATP-binding pocket of the Epidermal Growth Factor Receptor (EGFR).

-

Target 2: DNA Damage/p53 Activation. Unlike pure kinase inhibitors (e.g., Gefitinib), these analogs induce DNA strand breaks, leading to the stabilization of p53 and subsequent apoptosis.

-

Target 3: Sirtuin Inhibition. Recent screens identified 5-benzylidene hydantoins as scaffolds for SIRT2 inhibition, relevant for neurodegenerative diseases and cancer.[3]

Signaling Pathway Visualization

The diagram below details the dual mechanism of action observed in lead compounds like UPR1024.

Caption: Dual mechanism of UPR1024 involving EGFR kinase inhibition and p53-mediated apoptosis.

Structure-Activity Relationship (SAR)

The biological efficacy of benzylidene hydantoins is tightly governed by the electronic and steric nature of substituents.

The SAR Decision Matrix

| Position | Modification | Effect on Activity |

| C5 (Exocyclic) | Benzylidene (Ar-CH=) | Essential. Reduction to the single bond (benzyl) often abolishes EGFR/SIRT activity. The double bond provides necessary planarity. |

| Phenyl Ring | Para-Substitution | Electron-withdrawing groups (Cl, F, NO2) generally enhance potency. Hydroxyl (-OH) groups can increase potency but reduce permeability. |

| N1 Position | Alkyl/Aryl Groups | Critical for selectivity. Bulky lipophilic groups (e.g., Phenethyl ) at N1 are a hallmark of potent EGFR inhibitors (UPR1024). |

| N3 Position | Methylation | Often tolerated but can reduce hydrogen bonding capability within the receptor pocket. Unsubstituted N3 is usually preferred for H-bond donor interactions. |

Pharmacophore Visualization

Caption: Pharmacophore map highlighting critical structural features for biological activity.

References

-

Baeyer, A. (1861). Untersuchungen über die Harnsäuregruppe. Annalen der Chemie und Pharmacie, 117(2), 178-180. Link

-

Wheeler, H. L., & Hoffmann, C. (1911). The Action of Iodine on Metatoluidine. American Chemical Journal, 45, 368-383. (Seminal paper on hydantoin condensation). Link

-

Mnyakeni-Moleele, S. S., et al. (2022).[4] Synthesis of new 5-benzylidene-hydantoin esters. Journal of Chemical Research, 46(4). Link[5][6]

-

Carmi, C., et al. (2006). 5-Benzylidene-hydantoins as new EGFR inhibitors with antiproliferative activity. Bioorganic & Medicinal Chemistry Letters, 16(15), 4021-4025. Link

-

Zuliani, V., et al. (2009). 5-Benzylidene-hydantoins: synthesis and antiproliferative activity on A549 lung cancer cell line. European Journal of Medicinal Chemistry, 44(9), 3471-3479. (Describes UPR1024). Link

-

Avello, C., et al. (2016).[3] 5-Benzylidene-hydantoin Is a New Scaffold for SIRT Inhibition: From Virtual Screening to Activity Assays.[3] European Journal of Pharmaceutical Sciences, 85, 59-67.[3] Link

-

Lakshman, M., & Barrett, R. (2024).[7][8] Multicomponent Synthesis of Hydantoins via Bucherer–Bergs Reaction. Journal of Synthetic Chemistry, 3(2), 121-134.[7] Link

Sources

- 1. pdf.benchchem.com [pdf.benchchem.com]

- 2. US4672127A - Process for production of hydantoin derivatives - Google Patents [patents.google.com]

- 3. 5-Benzylidene-hydantoin is a new scaffold for SIRT inhibition: From virtual screening to activity assays - PubMed [pubmed.ncbi.nlm.nih.gov]

- 4. pdfs.semanticscholar.org [pdfs.semanticscholar.org]

- 5. researchgate.net [researchgate.net]

- 6. researchgate.net [researchgate.net]

- 7. Multicomponent Synthesis of Hydantoins via Bucherer–Bergs Reaction [jsynthchem.com]

- 8. jsynthchem.com [jsynthchem.com]

Application Note: Optimized Synthesis of (Z)-5-(4-Methylbenzylidene)imidazolidine-2,4-dione

Executive Summary

This application note details a robust, scalable, and environmentally responsible protocol for the synthesis of (Z)-5-(4-methylbenzylidene)imidazolidine-2,4-dione (also known as 5-(4-methylbenzylidene)hydantoin). This compound is a critical pharmacophore in medicinal chemistry, serving as a scaffold for anticonvulsants, antimicrobials, and potential tyrosine kinase inhibitors.

The protocol utilizes a Knoevenagel condensation catalyzed by ethanolamine in an aqueous medium. Unlike traditional methods requiring toxic organic solvents (e.g., piperidine in pyridine) or harsh acidic conditions, this "green chemistry" approach ensures high stereoselectivity for the thermodynamically stable (Z)-isomer while simplifying downstream processing.

Scientific Background & Mechanism[1][2]

Reaction Mechanism

The synthesis proceeds via a base-catalyzed Knoevenagel condensation between hydantoin (imidazolidine-2,4-dione) and 4-methylbenzaldehyde .

-

Deprotonation: The base (ethanolamine) abstracts the acidic proton from the C-5 position of the hydantoin ring, generating a carbanion enolate.

-

Nucleophilic Attack: The enolate attacks the electrophilic carbonyl carbon of the aldehyde, forming a

-hydroxy intermediate (aldol-type addition). -

Dehydration: An E1cB-style elimination of water occurs, establishing the exocyclic double bond.

Stereoselectivity

The reaction is highly stereoselective for the (Z)-isomer . This preference arises from steric hindrance and a stabilizing intramolecular hydrogen bond between the amide proton (N-1) and the carbonyl oxygen, or steric repulsion between the phenyl ring and the C-4 carbonyl group in the (E)-isomer.

Mechanistic Pathway (DOT Visualization)

Figure 1: Mechanistic pathway of the base-catalyzed Knoevenagel condensation.

Experimental Protocol

Reagents & Materials

| Reagent | MW ( g/mol ) | Equiv.[1][2] | Quantity (Example) | Role |

| Hydantoin | 100.08 | 1.0 | 10.0 g (100 mmol) | Nucleophile |

| 4-Methylbenzaldehyde | 120.15 | 1.0 | 12.0 g (100 mmol) | Electrophile |

| Ethanolamine | 61.08 | 1.0 | 6.1 g (approx. 6 mL) | Base Catalyst |

| Water (Deionized) | 18.02 | Solvent | 100 mL | Green Solvent |

| Acetic Acid (Glacial) | 60.05 | Excess | ~10 mL | Quenching/pH adj.[3] |

Synthesis Workflow

Figure 2: Step-by-step experimental workflow for the synthesis.

Detailed Procedure

-

Dissolution: In a 250 mL round-bottom flask equipped with a magnetic stir bar, suspend Hydantoin (10.0 g) in 100 mL of deionized water . Heat the mixture to approximately 70°C until the hydantoin is fully dissolved.

-

Catalysis: Add Ethanolamine (6.1 g, ~6 mL) to the hot solution. The solution may become slightly basic (pH ~9-10).

-

Addition: Slowly add 4-Methylbenzaldehyde (12.0 g) to the stirring mixture. Note: The aldehyde is an oil; vigorous stirring is required to ensure an emulsion forms.

-

Reflux: Attach a reflux condenser and heat the reaction mixture to reflux (100°C). Maintain reflux for 4 to 6 hours .

-

Observation: A solid precipitate (the product) typically begins to form after 1-2 hours, turning the solution cloudy/yellowish.

-

-

Workup:

-

Cool the reaction mixture to room temperature.

-

Acidify the mixture slightly with Glacial Acetic Acid (approx. 10 mL) to pH ~5-6. This neutralizes the catalyst and ensures the product is fully protonated and precipitated.

-

Allow the suspension to stir for 30 minutes.

-

-

Purification:

-

Filter the precipitate using a Buchner funnel.

-

Wash 1: Wash the cake with hot water (2 x 50 mL) to remove unreacted hydantoin and ethanolamine salts.

-

Wash 2: Wash with a small amount of cold ethanol (20 mL) to remove unreacted aldehyde.

-

Recrystallization: Recrystallize the crude solid from hot Ethanol or Acetic Acid to obtain analytical grade crystals.

-

-

Drying: Dry the product in a vacuum oven at 60°C for 12 hours.

Characterization & Validation

The product should be characterized to confirm the structure and isomeric purity.

Physical Properties[6]

-

Appearance: White to pale yellow crystalline solid.

-

Yield: Typical isolated yield is 75–85% .

-

Melting Point: 240–245 °C (Decomposes). Note: Literature values vary slightly based on solvent, but >240°C is standard for this derivative.

Spectroscopic Data (DMSO-d6)

| Nucleus | Shift ( | Multiplicity | Integration | Assignment |

| 11.20 | Broad Singlet | 1H | N-1 H (Imide) | |

| 10.80 | Broad Singlet | 1H | N-3 H (Amide) | |

| 7.55 | Doublet ( | 2H | Ar-H (Ortho to alkene) | |

| 7.23 | Doublet ( | 2H | Ar-H (Meta to alkene) | |

| 6.45 | Singlet | 1H | Vinyl C=CH (Z-isomer) | |

| 2.33 | Singlet | 3H | Ar-CH | |

| 165.8, 156.0 | Singlets | - | C=O[3][4] (C4, C2) | |

| 108.5 | Singlet | - | Vinyl C-H |

Interpretation:

-

The singlet at 6.45 ppm is characteristic of the vinyl proton in the Z-configuration. The E-isomer typically resonates further downfield (>6.8 ppm) or upfield depending on shielding, but 6.4-6.5 ppm is the established diagnostic peak for Z-5-benzylidene hydantoins in DMSO.

-

The absence of a peak around 9.8-10.0 ppm confirms the complete consumption of the aldehyde.

Troubleshooting & Optimization

| Issue | Probable Cause | Corrective Action |

| Low Yield | Incomplete reaction or product loss during wash. | Extend reflux time to 8 hours. Ensure acidification step (Step 5) is performed to pH 5-6; the product is soluble in highly basic media. |

| Sticky Precipitate | Polymerization or impurities. | Ensure vigorous stirring during reflux. Recrystallize immediately from Glacial Acetic Acid if ethanol fails. |

| Isomer Mixture | Thermodynamic equilibrium not reached. | Ensure the reflux is vigorous. The Z-isomer is the thermodynamic product; insufficient heat may leave kinetic intermediates. |

| Colored Impurities | Oxidation of aldehyde. | Use freshly distilled 4-methylbenzaldehyde. Perform reaction under Nitrogen atmosphere if strict purity is required. |

References

-

BenchChem. (2025).[5] An In-depth Technical Guide to 5-(4-Hydroxybenzylidene)hydantoin. Retrieved from .

-

Mathews, K. et al. (2016). Microwave Assisted Synthesis and Antidiabetic Activity of Novel 5-[4-(Substituted) Benzylidine]Thiazolidine-2,4-Dione. Hilaris Publisher. Retrieved from .

-

PubChem. (2025).[3][6] (5Z)-5-(2-methylpropylidene)imidazolidine-2,4-dione Compound Summary. National Library of Medicine. Retrieved from .

-

Sigma-Aldrich. (2025).[6] 5,5-Dimethylhydantoin Product Specification and Safety Data. Retrieved from .

-

Abraham, R. J. et al. (2006).[7] 1H chemical shifts in NMR: Part 23, the effect of dimethyl sulphoxide versus chloroform solvent. Magnetic Resonance in Chemistry. Retrieved from .

Sources

- 1. researchgate.net [researchgate.net]

- 2. rsc.org [rsc.org]

- 3. (Z)-5-(4-(Ethylthio)benzylidene)imidazolidine-2,4-dione | C12H12N2O2S | CID 44590756 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 4. CAS Common Chemistry [commonchemistry.cas.org]

- 5. pdf.benchchem.com [pdf.benchchem.com]

- 6. (5Z)-5-(2-methylpropylidene)imidazolidine-2,4-dione | C7H10N2O2 | CID 13392838 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 7. 1H chemical shifts in NMR: Part 23, the effect of dimethyl sulphoxide versus chloroform solvent on 1H chemical shifts - PubMed [pubmed.ncbi.nlm.nih.gov]

Application Note: Optimized Synthesis of 5-(4-Methylbenzylidene)hydantoin via Knoevenagel Condensation

Executive Summary

The 5-arylidenehydantoin scaffold is a critical pharmacophore in medicinal chemistry, serving as a precursor for non-natural amino acids (e.g., 4-methylphenylalanine) and exhibiting intrinsic biological activities such as anticonvulsant and aldose reductase inhibition. This guide details the optimized synthesis of 5-(4-methylbenzylidene)hydantoin via the Knoevenagel condensation of 4-methylbenzaldehyde and hydantoin.

While classical methods employ glacial acetic acid and fused sodium acetate (Wheeler-Hoffman), this protocol prioritizes a green, aqueous-ethanolamine method that offers superior yields (>85%), simplified workup, and reduced environmental impact. We provide a comparative analysis of catalytic systems, mechanistic insights, and a robust troubleshooting framework.

Reaction Mechanism & Causality

The formation of 5-(4-methylbenzylidene)hydantoin proceeds through a base-catalyzed Knoevenagel condensation. Understanding the mechanistic causality is essential for optimizing reaction conditions.

Mechanistic Pathway

-

Deprotonation: The base (Ethanolamine or Acetate) deprotonates the C-5 position of the hydantoin ring (pKa ~9.1), generating a nucleophilic enolate.

-

Nucleophilic Attack: The enolate attacks the electrophilic carbonyl carbon of 4-methylbenzaldehyde.

-

Aldol Intermediate: A

-hydroxy hydantoin intermediate is formed. -

Dehydration (E1cB): Under thermal conditions and base catalysis, the intermediate undergoes rapid dehydration to form the thermodynamically stable exocyclic double bond (Z-isomer predominates due to steric stability).

Visualization of Pathway

Figure 1: Mechanistic pathway of the base-catalyzed Knoevenagel condensation between hydantoin and 4-methylbenzaldehyde.

Experimental Protocols

Protocol A: Aqueous Ethanolamine Method (Recommended)

Rationale: This method utilizes water as the solvent and ethanolamine as a dual solvent/base catalyst. It avoids corrosive glacial acetic acid and allows for direct precipitation of the product upon acidification.

Reagents:

-

Hydantoin (10.0 g, 100 mmol)

-

4-Methylbenzaldehyde (12.0 g, 100 mmol)

-

Ethanolamine (10.0 mL, ~165 mmol)

-

Water (100 mL)

-

HCl (6N) for acidification

Step-by-Step Procedure:

-

Setup: In a 250 mL round-bottom flask equipped with a magnetic stir bar and a reflux condenser, combine hydantoin (10.0 g) and water (100 mL).

-

Solubilization: Heat the mixture to 70°C. Add ethanolamine (10.0 mL) slowly. The solution should become clear as the hydantoin dissolves.

-

Addition: Add 4-methylbenzaldehyde (12.0 g) to the hot solution.

-

Reaction: Increase the temperature to 90°C and stir vigorously for 4 hours. The solution may turn yellow/orange, indicating the formation of the conjugated system.

-

Precipitation: Cool the reaction mixture to 50°C.

-

Acidification: Slowly add 6N HCl dropwise with stirring until the pH reaches ~3-4. A heavy precipitate of the product will form immediately.

-

Workup: Cool the slurry to 4°C in an ice bath for 1 hour to maximize yield.

-

Filtration: Filter the solid using a Buchner funnel. Wash the cake with cold water (3 x 20 mL) to remove residual amine salts.

-

Drying: Dry the solid in a vacuum oven at 60°C for 12 hours.

-

Purification (Optional): Recrystallize from hot ethanol or acetic acid if higher purity is required.

Expected Yield: 85-92% Appearance: White to off-white crystalline solid.

Protocol B: Classical Ammonium Acetate Method

Rationale: Useful when water solubility of the aldehyde is problematic or for strictly anhydrous requirements.

Reagents:

-

Hydantoin (10.0 g)

-

4-Methylbenzaldehyde (12.0 g)

-

Ammonium Acetate (8.0 g)

-

Glacial Acetic Acid (50 mL)

Procedure:

-

Combine all reagents in a 250 mL round-bottom flask.

-

Reflux the mixture (approx. 120°C) for 4-6 hours.

-

Pour the hot reaction mixture into crushed ice (200 g).

-

Filter the precipitate, wash with water, and dry.

Data Analysis & Comparison

The following table summarizes the efficiency of various catalytic systems for this specific condensation.

| Method | Catalyst | Solvent | Temp (°C) | Time (h) | Yield (%) | Notes |

| Protocol A | Ethanolamine | Water | 90 | 4 | 89-92 | Greenest, easiest workup. |

| Protocol B | NH₄OAc | Acetic Acid | 120 (Reflux) | 6 | 75-85 | Corrosive, requires ice quench. |

| Microwave | Piperidine | None (Neat) | 130 | 0.5 | 83-86 | Fast, but difficult scale-up. |

| Grindstone | NaOAc | None | RT | 0.5 | 80-85 | Solvent-free, requires mechanical energy. |

Characterization & Quality Control

To validate the synthesis of 5-(4-methylbenzylidene)hydantoin, compare your analytical data against these standard values.

Physical Properties[3]

-

Melting Point: 258–262°C (Decomposition may occur near melt).[1] Note: Unsubstituted benzylidene hydantoin melts at 220°C; the p-methyl group significantly raises the lattice energy and melting point.

-

Solubility: Soluble in DMSO, DMF, hot ethanol, and dilute NaOH (due to N-3 deprotonation). Insoluble in water and cold diethyl ether.

NMR Spectroscopy (DMSO-d₆)

-

¹H NMR (400 MHz):

- 11.20 (s, 1H, N3-H) - Broad singlet.

- 10.60 (s, 1H, N1-H) - Broad singlet.

- 7.55 (d, 2H, J=8.0 Hz, Ar-H) - Ortho protons.

- 7.22 (d, 2H, J=8.0 Hz, Ar-H) - Meta protons.

- 6.45 (s, 1H, Vinyl-H) - Characteristic singlet for the benzylidene proton.

- 2.35 (s, 3H, Ar-CH₃) - Methyl group singlet.

Workflow Diagram

Figure 2: Step-by-step workflow for the aqueous ethanolamine protocol.

Troubleshooting & Critical Parameters

Water Management

In Protocol B (Acetic Acid), the reaction is an equilibrium. Removing water drives it to completion. However, in Protocol A (Aqueous), the product precipitates out or is stable enough that the equilibrium shifts favorably due to the high concentration of reagents and the insolubility of the product upon cooling/acidification.

Temperature Control

-

Optimal: 90°C.

-

Risk: Temperatures >100°C in the aqueous method may cause hydrolysis of the hydantoin ring itself (opening to hydantoic acid).

-

Low Temp: Below 70°C, the solubility of the aldehyde is poor, leading to a biphasic mixture and slow kinetics.

pH Adjustment

The acidification step is critical.

-

Target pH: 3-4.

-

Why: The pKa of the N-3 proton is ~9. At high pH (during reaction), the product is soluble as a salt. You must drop the pH below the pKa to protonate and precipitate the neutral product.

-

Caution: Adding acid too quickly can trap impurities in the crystal lattice. Add dropwise.

References

-

Preparation of 5-Arylhydantoins. PrepChem. Retrieved from [Link]

- Process for making unsaturated hydantoins.U.S. Patent 2,861,079. Google Patents.

-

Synthesis of new 5-benzylidene-hydantoin esters. Semantic Scholar. Retrieved from [Link]

-

Design, Synthesis, Bioevaluation, and Bioinformatics Study of 5-Benzylidene Hydantoin Derivatives. NIH National Library of Medicine. Retrieved from [Link]

-

Green and Fast Synthesis of 2-Arylidene-indan-1,3-diones Using a Task-Specific Ionic Liquid. ResearchGate. Retrieved from [Link]

Sources

Application Note: Microwave-Assisted Synthesis of (Z)-5-(4-Methylbenzylidene)imidazolidine-2,4-dione

Abstract: This guide provides a comprehensive, in-depth protocol for the synthesis of (Z)-5-(4-Methylbenzylidene)imidazolidine-2,4-dione, a member of the pharmacologically significant hydantoin family. We will explore a rapid, efficient, and environmentally conscious approach utilizing microwave-assisted organic synthesis (MAOS). This application note is designed for researchers, scientists, and professionals in drug development, offering not just a step-by-step procedure but also the underlying scientific principles, mechanistic insights, and validation data required for successful and reproducible synthesis.

Scientific Introduction & Rationale

The imidazolidine-2,4-dione, commonly known as the hydantoin scaffold, is a privileged structure in medicinal chemistry. Derivatives of this core have demonstrated a vast range of biological activities, including anticancer, anticonvulsant, and antidiabetic properties.[1] Specifically, 5-benzylidenehydantoins have emerged as a promising class of compounds, showing potential as inhibitors of critical signaling proteins like tyrosine kinases and sirtuins.[2][3] The target molecule, (Z)-5-(4-Methylbenzylidene)imidazolidine-2,4-dione, is an analogue of interest for structure-activity relationship (SAR) studies.

Traditionally, the synthesis of these compounds via the Knoevenagel condensation requires prolonged reaction times and often harsh conditions.[4] Microwave-assisted organic synthesis (MAOS) presents a superior alternative. By utilizing microwave energy, this method dramatically reduces reaction times, often from hours to minutes, while improving yields and minimizing by-products.[5][6][7] This "green chemistry" approach often allows for solvent-free conditions, reducing environmental impact and simplifying product purification.[5][8][9]

The fundamental principle of MAOS lies in the direct coupling of microwave energy with polar molecules in the reaction mixture.[10][11] This interaction, primarily through dipolar polarization and ionic conduction, leads to rapid, uniform, and efficient volumetric heating, a stark contrast to the slow, conductive heating of conventional methods.[5][7][10] This rapid energy transfer can access higher activation energy levels, potentially leading to different product selectivities compared to conventional heating.[11]

Reaction Principle: The Knoevenagel Condensation

The synthesis proceeds via a Knoevenagel condensation, a cornerstone reaction in carbon-carbon bond formation.[4][12] The reaction involves an active methylene compound (hydantoin) and an aldehyde (4-methylbenzaldehyde), typically catalyzed by a weak base.

Mechanism Overview:

-

Enolate Formation: The base (e.g., piperidine or ammonium acetate) deprotonates the hydantoin at the C5 position, which is acidic due to the adjacent electron-withdrawing carbonyl groups. This forms a reactive enolate ion.

-

Nucleophilic Attack: The enolate attacks the electrophilic carbonyl carbon of 4-methylbenzaldehyde.

-

Dehydration: The resulting aldol-type intermediate rapidly undergoes dehydration (loss of a water molecule) to form the stable, conjugated α,β-unsaturated system of the final product.

Microwave irradiation significantly accelerates this process by efficiently heating the polar reactants and intermediates, overcoming the activation energy barrier for each step more rapidly than conventional methods.[11]

Caption: Figure 1: Knoevenagel Condensation Mechanism.

Experimental Protocol

This protocol is optimized for a dedicated laboratory microwave reactor. Ensure all safety precautions for operating microwave reactors are strictly followed.

Materials & Reagents

| Reagent/Material | Formula | M.W. ( g/mol ) | Quantity | Moles (mmol) | Role |

| Hydantoin | C₃H₄N₂O₂ | 100.08 | 100 mg | 1.0 | Reactant |

| 4-Methylbenzaldehyde | C₈H₈O | 120.15 | 120 mg | 1.0 | Reactant |

| Ammonium Acetate | C₂H₇NO₂ | 77.08 | ~15 mg | ~0.2 | Catalyst |

| Ethanol | C₂H₅OH | 46.07 | 3 mL | - | Solvent |

| Deionized Water | H₂O | 18.02 | As needed | - | Washing |

Equipment

-

Monowave or Multimode Laboratory Microwave Reactor

-

10 mL Microwave Process Vial with Stir Bar

-

Magnetic Stirrer

-

Buchner Funnel and Flask

-

Standard laboratory glassware

Step-by-Step Synthesis Protocol

-

Vial Preparation: Place hydantoin (100 mg, 1.0 mmol), 4-methylbenzaldehyde (120 mg, 1.0 mmol), and ammonium acetate (~15 mg) into a 10 mL microwave process vial equipped with a magnetic stir bar.

-

Solvent Addition: Add 3 mL of ethanol to the vial. Seal the vial securely with the appropriate cap.

-

Microwave Irradiation: Place the vial into the cavity of the microwave reactor. Set the following parameters:

-

Temperature: 120 °C (Use ramp-to-temperature setting)

-

Hold Time: 5 minutes

-

Power (Max): 300 W

-

Stirring: High

-

-

Reaction Monitoring & Cooling: The reaction progress can be monitored by TLC (Eluent: Hexane:Ethyl Acetate 1:1). After irradiation is complete, allow the vial to cool to room temperature (below 50 °C) using the instrument's compressed air cooling system.

-

Product Isolation: Upon cooling, a precipitate of the product should form. If not, cool the vial in an ice bath for 15-20 minutes to induce crystallization.

-

Filtration & Washing: Collect the solid product by vacuum filtration using a Buchner funnel. Wash the crystals with a small amount of cold deionized water (2 x 5 mL) to remove the catalyst and any unreacted starting material, followed by a small amount of cold ethanol to facilitate drying.

-

Drying: Dry the purified product in a vacuum oven at 60 °C for 2-4 hours. The expected yield is typically >90%.

Caption: Figure 2: Experimental Workflow.

Characterization and Data Validation

To confirm the successful synthesis and purity of (Z)-5-(4-Methylbenzylidene)imidazolidine-2,4-dione, a suite of analytical techniques should be employed. The data presented below are characteristic values for this class of compound.[13][14]

| Technique | Parameter | Expected Result | Assignment |

| ¹H NMR | Chemical Shift (δ) | ~11.5 ppm (s, 1H) | N¹-H |

| (DMSO-d₆) | ~10.2 ppm (s, 1H) | N³-H | |

| 7.20-7.50 ppm (m, 4H) | Aromatic Protons | ||

| ~6.4 ppm (s, 1H) | Benzylidene Proton (=CH) | ||

| ~2.35 ppm (s, 3H) | Methyl Protons (-CH₃) | ||

| ¹³C NMR | Chemical Shift (δ) | ~165 ppm | C4 (C=O) |

| (DMSO-d₆) | ~155 ppm | C2 (C=O) | |

| 128-140 ppm | Aromatic & C5 Carbons | ||

| ~124 ppm | Benzylidene Carbon (=CH) | ||

| ~21 ppm | Methyl Carbon (-CH₃) | ||

| FT-IR | Wavenumber (cm⁻¹) | 3200-3000 | N-H stretching |

| (KBr Pellet) | 1750-1680 | C=O stretching (asymmetric/symmetric) | |

| ~1650 | C=C stretching | ||

| Mass Spec. | m/z | ~202.07 | [M]⁺ |

| (EI) | ~203.08 | [M+H]⁺ (if using ESI) |

Note: NH proton shifts in ¹H NMR can be broad and may vary with solvent and concentration.

Conclusion

This application note details a robust, rapid, and high-yielding protocol for the synthesis of (Z)-5-(4-Methylbenzylidene)imidazolidine-2,4-dione using microwave assistance. The method adheres to the principles of green chemistry by significantly reducing reaction time and the potential for solvent-free application.[5][7] The provided workflow and characterization data serve as a self-validating system for researchers, ensuring the reliable and reproducible production of this valuable heterocyclic scaffold for applications in medicinal chemistry and drug discovery.

References

-

Microwave-Assisted Organic Synthesis: An Eco-Friendly Method of Green Chemistry. MDPI. [Link]

-

Microwaves in Organic Synthetic Chemistry- A Greener Approach to Environmental Protection: An Overview. International Journal of Trend in Scientific Research and Development. [Link]

-

Microwave Assisted Organic Synthesis: A Green Chemical Approach. Asian Journal of Pharmaceutical Research and Development. [Link]

-

MICROWAVE ASSISTED ORGANIC SYNTHESIS: A GREEN CHEMISTRY APPROACH. International Journal of Novel Research and Development. [Link]

-

Design, Synthesis, Bioevaluation, and Bioinformatics Study of 5‐Benzylidene Hydantoin Derivatives as Novel Tyrosine Kinase Inhibitors. PMC. [Link]

-

Theory of Microwave Heating for Organic Synthesis. CEM Corporation. [Link]

-

5-benzylidene-hydantoins as new EGFR inhibitors with antiproliferative activity. PubMed. [Link]

-

5-Benzylidene-hydantoin Is a New Scaffold for SIRT Inhibition: From Virtual Screening to Activity Assays. PubMed. [Link]

-

Microwave-Assisted and Efficient Solvent-free Knoevenagel Condensation. A Sustainable Protocol Using Porous Calcium Hydroxyapatite as Catalyst. MDPI. [Link]

-

MICROWAVE ASSISTED SOLVENT FREE KNOEVENAGEL CONDENSATION OF AROMATIC ALDE. Indian Journal of Applied Research. [Link]

-

Microwave-assisted and efficient solvent-free knoevenagel condensation. A sustainable protocol using porous calcium hydroxyapatite as catalyst. PubMed. [Link]

-

Synthesis of imidazolidine 2,4 – dione derivatives. International journal of health sciences. [Link]

-

Synthesis of thiazolidine-2,4-dione derivatives: anticancer, antimicrobial and DNA cleavage studies. PMC. [Link]

-

Synthesis of New Imidazolidin-2,4-dione and 2-Thioxo-imidazolidin-4-ones via C-Phenylglycine Derivatives. PMC. [Link]

Sources

- 1. Design, Synthesis, Bioevaluation, and Bioinformatics Study of 5‐Benzylidene Hydantoin Derivatives as Novel Tyrosine Kinase Inhibitors - PMC [pmc.ncbi.nlm.nih.gov]

- 2. 5-benzylidene-hydantoins as new EGFR inhibitors with antiproliferative activity - PubMed [pubmed.ncbi.nlm.nih.gov]

- 3. 5-Benzylidene-hydantoin is a new scaffold for SIRT inhibition: From virtual screening to activity assays - PubMed [pubmed.ncbi.nlm.nih.gov]

- 4. benchchem.com [benchchem.com]

- 5. Microwaves in Organic Synthetic Chemistry- A Greener Approach to Environmental Protection: An Overview [ajgreenchem.com]

- 6. ajprd.com [ajprd.com]

- 7. ijnrd.org [ijnrd.org]

- 8. jst.hstu.ac.bd [jst.hstu.ac.bd]

- 9. Microwave-assisted and efficient solvent-free knoevenagel condensation. A sustainable protocol using porous calcium hydroxyapatite as catalyst - PubMed [pubmed.ncbi.nlm.nih.gov]

- 10. mdpi.com [mdpi.com]

- 11. Theory of Microwave Heating for Organic Synthesis [cem.com]

- 12. mdpi.com [mdpi.com]

- 13. pdf.benchchem.com [pdf.benchchem.com]

- 14. Synthesis of New Imidazolidin-2,4-dione and 2-Thioxo-imidazolidin-4-ones via C-Phenylglycine Derivatives - PMC [pmc.ncbi.nlm.nih.gov]